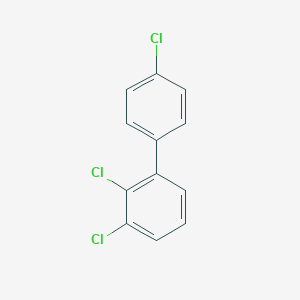

2,3,4'-Trichlorobiphenyl

説明

2,3,4’-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) congener . PCBs are a group of synthetic organic compounds with chlorine atoms attached to biphenyl .

Synthesis Analysis

The synthesis of 2,3,4’-Trichlorobiphenyl involves a multi-step reaction. The initial reaction is dominated by the addition of tin to form the PCB-OH adducts . The PCB-OH adducts could further react with O2 either by H-abstraction to form hydroxylated PCBs or by addition to generate peroxy radical intermediates .Molecular Structure Analysis

The molecular formula of 2,3,4’-Trichlorobiphenyl is C12H7Cl3 . The molecular weight is 257.54 .Chemical Reactions Analysis

The detailed atmospheric oxidation mechanism initiated by OH radicals was investigated . The initial reaction is dominated by OH addition to form the PCB–OH adducts .Physical And Chemical Properties Analysis

2,3,4’-Trichlorobiphenyl has a molecular weight of 257.54 . It is moderately toxic by the intraperitoneal route . When heated to decomposition, it emits toxic vapors of Cl .科学的研究の応用

Application Summary

The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, is capable of transforming hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) and 2,4,6-trichlorobiphenyl (2,4,6-TCB), which are increasingly considered as a new class of environmental contaminants .

Results or Outcomes

Gene expression analyses showed a clear correlation between the transformation of OH-2,5-DCBs and expression of genes of the biphenyl pathway. The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of OH-2,5-DCBs. 2,5-DCBA was not further transformed by B. xenovorans LB400 .

Chemical Reference Material

Application Summary

“2,3,4’-Trichlorobiphenyl” is used as a reference material in chemical analysis . This is particularly important in the field of environmental science, where accurate and reliable measurements of pollutants are crucial.

Methods of Application

As a reference material, “2,3,4’-Trichlorobiphenyl” is used to calibrate instruments and validate analytical methods. This ensures that the measurements of pollutants in environmental samples are accurate and reliable .

Results or Outcomes

The use of “2,3,4’-Trichlorobiphenyl” as a reference material contributes to the reliability and comparability of environmental pollution data. This is crucial for monitoring pollution levels and assessing the effectiveness of pollution control measures .

Endocrine Disruptor

Application Summary

“2,3,4’-Trichlorobiphenyl” is classified as an endocrine disruptor . Endocrine disruptors are chemicals that can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.

Methods of Application

Studies on the effects of “2,3,4’-Trichlorobiphenyl” as an endocrine disruptor typically involve exposing test organisms or cells to the chemical and observing the resulting effects on endocrine function .

Results or Outcomes

The specific outcomes of such studies can vary widely, but they generally contribute to our understanding of the potential health risks associated with exposure to “2,3,4’-Trichlorobiphenyl” and other similar chemicals .

Synthesis of Other Chemicals

Application Summary

“2,3,4’-Trichlorobiphenyl” can be used as a starting material in the synthesis of other chemicals .

Results or Outcomes

The outcome of such a synthesis would be the production of a new chemical compound. The specific properties and potential applications of this new compound would depend on its structure .

Bioaccumulation Studies

Application Summary

“2,3,4’-Trichlorobiphenyl” has been used in studies investigating the bioaccumulation of pollutants in organisms. For example, it has been used in studies on the midge, Chironomus riparius .

Methods of Application

In such studies, organisms are exposed to “2,3,4’-Trichlorobiphenyl” under controlled conditions, and the accumulation of the chemical in the organism’s tissues is measured over time .

Results or Outcomes

These studies help to improve our understanding of how pollutants accumulate in organisms and the potential risks this poses to the health of the organism and the wider ecosystem .

Safety And Hazards

特性

IUPAC Name |

1,2-dichloro-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHWQAHZKUPENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7091549 | |

| Record name | 2,3,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7091549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4'-Trichlorobiphenyl | |

CAS RN |

38444-85-8 | |

| Record name | 2,3,4′-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7091549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GT5EC8H71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-Amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B164774.png)